molecular formula C21H14O5 B2446596 [(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid CAS No. 405917-25-1

[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid

Cat. No.: B2446596
CAS No.: 405917-25-1
M. Wt: 346.338
InChI Key: WIPFLHRMYUMKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-(6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5/c22-20(23)19(13-6-2-1-3-7-13)25-14-10-11-16-15-8-4-5-9-17(15)21(24)26-18(16)12-14/h1-12,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPFLHRMYUMKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid typically involves the reaction of 6-oxo-6H-benzo[c]chromene with phenylacetic acid under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid serves as a building block for synthesizing more complex molecules. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

Biologically, this compound exhibits significant promise in enzyme inhibition and receptor binding studies. It has been investigated for potential therapeutic applications in various diseases due to its ability to modulate biological pathways.

Medicine

In medical research, (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid is being explored for its anti-inflammatory and anticancer properties. Preliminary studies indicate that it may inhibit pathways involved in inflammation and tumor growth.

Recent studies have highlighted the following biological activities:

  • Enzyme Inhibition : The compound shows potential in inhibiting phosphodiesterase (PDE) enzymes critical for cellular signaling.
  • Anti-inflammatory Effects : Research indicates that it can reduce pro-inflammatory cytokine production, suggesting therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : Studies suggest that it can cross the blood-brain barrier, potentially offering protection against neurodegenerative diseases.

In Vitro Studies

A study published in the International Journal of Molecular Sciences evaluated derivatives of benzo[c]chromene compounds for their PDE inhibitory activities. The results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors:

CompoundIC50 (μM)Activity
1f3.67 ± 0.47PDE2 Inhibitor
BAY 60-7550N/AReference Inhibitor

Case Studies

In a notable case study involving HT-22 neuronal cells, treatment with (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid significantly improved cell viability under stress conditions induced by corticosterone. The protective effect was observed in a dose-dependent manner.

Biological Activity

(6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid, also known by its IUPAC name 2-(6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H14O5
  • Molecular Weight : 346.34 g/mol
  • CAS Number : 405917-25-1

The biological activity of (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, influencing cellular processes such as inflammation, apoptosis, and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways.
  • Receptor Modulation : It may interact with various receptors, potentially leading to agonistic or antagonistic effects depending on the target.

Anti-inflammatory Effects

Research indicates that (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.

Neuroprotective Properties

Studies have suggested that this compound can cross the blood-brain barrier and may provide neuroprotective effects against neurodegenerative diseases. For instance, it has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.

In Vitro Studies

A study published in the International Journal of Molecular Sciences evaluated several derivatives of benzo[c]chromene compounds for their PDE inhibitory activities. The results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors, suggesting that (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid could be a promising candidate for further development as a therapeutic agent .

CompoundIC50 (μM)Activity
1f3.67 ± 0.47PDE2 Inhibitor
BAY 60-7550N/AReference Inhibitor

Case Studies

In one case study involving HT-22 neuronal cells, treatment with (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid significantly improved cell viability under stress conditions induced by corticosterone. The protective effect was observed in a dose-dependent manner, indicating its potential utility in neuroprotection .

Q & A

Q. What are the established synthetic routes for (6-oxo-6H-benzo[c]chromen-3-yl)oxyacetic acid, and what critical parameters influence reaction yields?

The synthesis typically involves a multi-step process starting with functionalization of the benzo[c]chromenone core. A key step is the nucleophilic substitution reaction between 3-hydroxy-6H-benzo[c]chromen-6-one and bromophenylacetic acid derivatives, as described in carbamate synthesis protocols . Critical parameters include:

  • Reagent stoichiometry : Excess bromoacetic acid derivatives (1.2–1.5 equivalents) improve coupling efficiency.
  • Catalysis : Use of NaH or K₂CO₃ in anhydrous DMF at 60–80°C enhances reaction rates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential due to byproducts from incomplete substitution .
    Reported yields range from 27% to 45%, with impurities often arising from competing esterification or oxidation side reactions .

Q. How can researchers characterize the molecular structure and confirm purity of this compound?

Structural validation requires a combination of:

  • High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., C₁₉H₁₄O₅, observed [M+H]⁺ at 329.0794) .
  • NMR spectroscopy : Key signals include the chromenone carbonyl at δ ~190 ppm (¹³C NMR) and the acetic acid proton at δ ~4.8 ppm (¹H NMR) .
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm achieve baseline separation of the target compound from common impurities (e.g., unreacted chromenone precursors) .

Q. What analytical methods are recommended for quantifying this compound in experimental matrices?

For quantification in biological or synthetic matrices:

  • LC-MS/MS : Use a triple quadrupole system with MRM transitions specific to the compound’s fragmentation pattern (e.g., m/z 329→211 for quantification) .
  • Calibration standards : Prepare in matching solvents (e.g., PBS for cellular assays or acetonitrile for reaction monitoring) to minimize matrix effects .
  • Validation : Ensure linearity (R² > 0.99) across 0.1–100 µM and limit of detection (LOD) < 10 nM .

Advanced Research Questions

Q. What strategies exist for resolving contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise in enzyme inhibition studies (e.g., cholinesterase vs. FAAH targets). Mitigation approaches include:

  • Binding mode re-evaluation : Perform molecular dynamics simulations (>100 ns) to assess stability of docked poses, particularly for the acetic acid moiety’s interaction with catalytic residues .
  • Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding affinities, which may reveal entropy-driven interactions missed in docking studies .
  • Metabolite screening : Check for in situ degradation products (e.g., chromenone ring opening) that could alter activity .

Q. How does structural modification of the benzo[c]chromen ring system affect pharmacological activity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., Cl at position 7) enhance cholinesterase inhibition (IC₅₀ improves from 12 µM to 0.8 µM) by stabilizing π-π stacking with aromatic enzyme pockets .
  • Oxygenation patterns : Adding a methyl group to the chromenone 4-position reduces plasma protein binding (from 92% to 78%), improving bioavailability in rodent models .
  • Scaffold hopping : Replacing the phenylacetic acid with propanoic acid derivatives diminishes FAAH inhibition but increases selectivity for BuChE .

Q. What enzymatic targets or pathways are implicated in the compound’s mechanism of action?

Recent studies highlight dual-target activity:

  • Acetylcholinesterase (AChE) : Competitive inhibition (Ki = 0.45 µM) via interaction with the peripheral anionic site, as shown in Ellman assays .
  • Fatty acid amide hydrolase (FAAH) : Irreversible inhibition through covalent modification of the catalytic serine (IC₅₀ = 3.2 µM) .
  • Uricosuric effects : In primate models, structural analogs (e.g., HP 522) increase uric acid excretion by 40% via URAT1 transporter modulation .

Q. Methodological Notes

  • Synthetic protocols should include inert atmosphere conditions to prevent chromenone ring oxidation .
  • Bioactivity assays require counter-screening against related enzymes (e.g., AChE vs. BuChE) to confirm selectivity .
  • Data interpretation must account for tautomerism in the chromenone system, which affects spectroscopic and computational analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.